molecular formula C24H26N2O5S B11128096 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B11128096
M. Wt: 454.5 g/mol
InChI Key: DHKDUXDDMGAVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylsulfamoyl group, a methylphenoxy group, and a methoxy-methylphenylacetamide group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with chlorosulfonic acid to form benzylsulfamoyl chloride.

    Coupling with Methylphenoxy Acetate: The benzylsulfamoyl chloride is then reacted with 2-methylphenoxy acetic acid in the presence of a base such as triethylamine to form the corresponding ester.

    Amidation Reaction: The ester is then subjected to amidation with 2-methoxy-5-methylphenylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfamoyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzylsulfamoyl derivatives.

Scientific Research Applications

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfamoyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The compound may also modulate receptor activity by binding to receptor sites, thereby altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the presence of the benzylsulfamoyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C24H26N2O5S/c1-17-9-11-23(30-3)21(13-17)26-24(27)16-31-22-12-10-20(14-18(22)2)32(28,29)25-15-19-7-5-4-6-8-19/h4-14,25H,15-16H2,1-3H3,(H,26,27)

InChI Key

DHKDUXDDMGAVCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.